

Efficacy of 1,4-Diazepan-5-one-Based Inhibitors: A Comparative Guide

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Compound of Interest

Compound Name: 1,4-Diazepan-5-one

Cat. No.: B1224613

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The **1,4-diazepan-5-one** scaffold has emerged as a promising privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. This guide provides a comparative analysis of the efficacy of **1,4-diazepan-5-one**-based inhibitors, with a focus on their activity as T-type calcium channel blockers. The information presented herein is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers engaged in the design and development of new inhibitors.

Comparative Efficacy of 1,4-Diazepan-5-one Derivatives as T-Type Calcium Channel Blockers

T-type calcium channels, particularly the Cav3.1 and Cav3.2 subtypes, are implicated in a variety of physiological and pathophysiological processes, including neuronal excitability, cardiovascular function, and cell proliferation. As such, they represent a key target for therapeutic intervention. Recent studies have identified several **1,4-diazepan-5-one** derivatives as potent inhibitors of these channels. A summary of the inhibitory activity of selected compounds is presented below.

Compound ID	Target	IC50 (μM)	Reference
4s	T-type calcium channels	Potent activity reported	[1]
21i	T-type calcium channels	0.20	[2][3]

Note: The IC50 value for compound 4s was described as "potent" in the source abstract, but a specific numerical value was not provided.

Experimental Protocols

The following is a generalized experimental protocol for determining the inhibitory activity of **1,4-diazepan-5-one** derivatives against T-type calcium channels, based on standard methodologies in the field.

Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For electrophysiological recordings, cells are transiently co-transfected with plasmids encoding the human Cav3.1 or Cav3.2 α 1 subunit and a green fluorescent protein (GFP) marker to identify transfected cells.

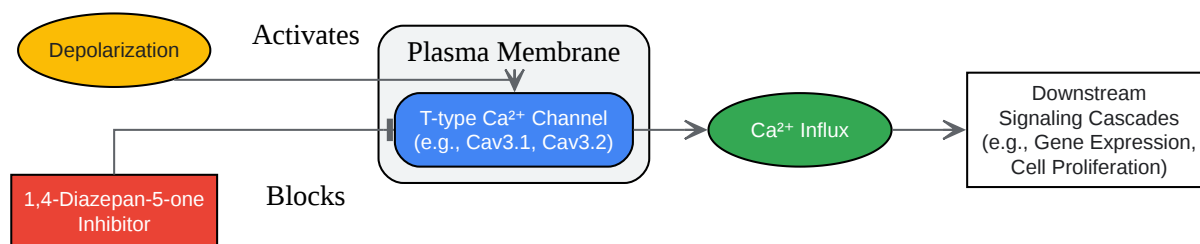
Electrophysiology (Whole-Cell Patch-Clamp): Whole-cell patch-clamp recordings are performed on GFP-positive HEK-293 cells 48-72 hours post-transfection.

- External Solution (in mM): 135 CsCl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, adjusted to pH 7.4 with CsOH.
- Internal Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP, adjusted to pH 7.2 with CsOH.
- Recording Procedure:
 - Glass micropipettes with a resistance of 2-5 MΩ are filled with the internal solution and used to form a giga-ohm seal with the cell membrane.

- The cell membrane is then ruptured to achieve the whole-cell configuration.
- Cells are held at a holding potential of -100 mV.
- T-type calcium currents are elicited by a depolarizing step to -30 mV for 200 ms.
- The test compounds are dissolved in the external solution and perfused onto the cells at various concentrations.
- The inhibitory effect of the compounds is determined by measuring the reduction in the peak current amplitude.
- Concentration-response curves are generated, and IC50 values are calculated by fitting the data to a Hill equation.

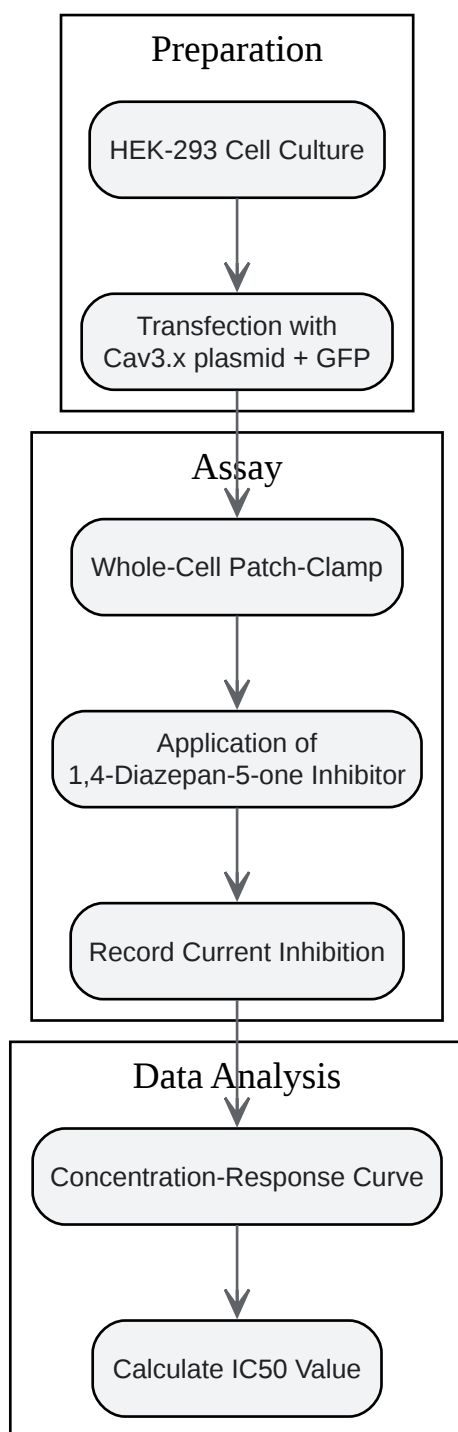
Visualizing the Role of T-Type Calcium Channels

The following diagrams illustrate a simplified signaling pathway involving T-type calcium channels and a typical experimental workflow for inhibitor screening.



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Caption: Simplified signaling pathway of T-type calcium channel activation and inhibition.



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Caption: General experimental workflow for screening **1,4-diazepan-5-one** inhibitors.

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References

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